4,5-Bis(bromomethyl)-1,3-dithiol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(bromomethyl)-1,3-dithiol-2-one is an organosulfur compound characterized by the presence of two bromomethyl groups attached to a 1,3-dithiol-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(bromomethyl)-1,3-dithiol-2-one typically involves the bromination of 4,5-dimethyl-1,3-dithiol-2-one. One common method includes the use of molecular bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may employ similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process while minimizing the generation of byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(bromomethyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dithiol core can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding dithiol
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate (NaSR) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Major Products Formed
Substitution: Formation of substituted dithiolones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dithiols
Wissenschaftliche Forschungsanwendungen
4,5-Bis(bromomethyl)-1,3-dithiol-2-one has several scientific research applications:
Materials Science: Used in the synthesis of supramolecular polymers and charge-transfer complexes
Medicinal Chemistry: Investigated for its potential as a DNA crosslinking agent and its ability to intercalate with DNA, making it a candidate for anticancer drug development.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosulfur compounds.
Wirkmechanismus
The mechanism of action of 4,5-Bis(bromomethyl)-1,3-dithiol-2-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl groups can alkylate DNA bases, leading to DNA crosslinking and intercalation. This can disrupt DNA replication and transcription, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(bromomethyl)acridine: Similar in its ability to crosslink and intercalate with DNA.
1,8-Bis(bromomethyl)acridine: Another compound with DNA crosslinking properties.
2,7-Bis(bromomethyl)acridine: Exhibits similar DNA intercalation activity.
Uniqueness
4,5-Bis(bromomethyl)-1,3-dithiol-2-one is unique due to its dithiol-2-one core, which imparts distinct chemical reactivity and potential for forming supramolecular structures. Its ability to participate in both substitution and oxidation-reduction reactions further distinguishes it from other bromomethyl-substituted compounds .
Eigenschaften
CAS-Nummer |
153911-38-7 |
---|---|
Molekularformel |
C5H4Br2OS2 |
Molekulargewicht |
304.0 g/mol |
IUPAC-Name |
4,5-bis(bromomethyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C5H4Br2OS2/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 |
InChI-Schlüssel |
QRVPOZWYPXKOSU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(SC(=O)S1)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.